Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate
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Overview
Description
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its tetrahydropyran ring structure, which is substituted with a methyl ester and a tert-butoxycarbonyl (Boc)-protected amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methyl Ester Group: The methyl ester group is introduced via esterification reactions using methanol and an acid catalyst.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The tetrahydropyran ring structure provides stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a Boc-protected amine group and a methyl ester group within the tetrahydropyran ring structure. This combination imparts specific chemical properties and
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-13(10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16) |
InChI Key |
UCELECANJZAYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)OC |
Origin of Product |
United States |
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